molecular formula C12H22N2O2 B13328231 3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine

3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine

Cat. No.: B13328231
M. Wt: 226.32 g/mol
InChI Key: YBHGCYHXTMGTFR-UHFFFAOYSA-N
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Description

(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . This compound is notable for its unique structure, which includes both pyrrolidine and piperidine rings, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone typically involves the reaction of pyrrolidine and piperidine derivatives under specific conditions. The exact synthetic route can vary, but it generally includes the following steps:

    Formation of the Pyrrolidine Ring: This step involves the reaction of a suitable precursor with a methoxymethyl group to form the pyrrolidine ring.

    Formation of the Piperidine Ring: The piperidine ring is formed through a similar process, involving the reaction of a precursor with appropriate reagents.

    Coupling of the Rings: The final step involves coupling the pyrrolidine and piperidine rings through a methanone linkage, typically using a coupling reagent such as a carbodiimide.

Industrial Production Methods

Industrial production of (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone involves scaling up the synthetic routes mentioned above. This process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone: Unique due to its dual ring structure.

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

Uniqueness

(3-(Methoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone stands out due to its combination of pyrrolidine and piperidine rings, which imparts unique chemical and biological properties.

Biological Activity

3-[3-(Methoxymethyl)pyrrolidine-1-carbonyl]piperidine, also known as [3-(methoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone, is a synthetic compound characterized by its unique dual-ring structure comprising piperidine and pyrrolidine moieties. Its molecular formula is C12H22N2O2, with a molecular weight of 226.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Synthesis

The compound features a methoxymethyl group attached to the pyrrolidine ring, which contributes to its unique chemical properties. The synthesis typically involves several key steps that can be adapted for industrial production, emphasizing the need for careful control of reaction conditions to ensure high yields and purity.

Biological Activity Overview

Initial studies suggest that this compound may interact with specific biological receptors and enzymes, potentially modulating various physiological processes. While the exact mechanisms of action are still under investigation, compounds with similar structures have shown promise in pain management and neuropharmacology.

  • Opioid Receptor Interaction : Preliminary findings indicate that compounds with similar structures exhibit significant binding affinities to opioid receptors, suggesting potential analgesic properties.
  • Enzyme Modulation : The compound may influence enzyme activities, which could affect metabolic pathways relevant to various therapeutic areas.

Binding Affinity Studies

A study investigating the binding affinity of this compound to opioid receptors revealed promising results. The compound demonstrated a binding affinity comparable to known analgesics, warranting further exploration into its therapeutic applications.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

Compound NameStructureIC50 (µM)Activity
Compound AStructure A10Analgesic
Compound BStructure B15Antimicrobial
This compound-TBDTBD

This table highlights the need for further research to establish precise IC50 values and confirm the compound's efficacy in various biological contexts.

Future Directions

Further research is needed to elucidate the specific interactions of this compound with biological targets. This includes:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the pathways through which this compound exerts its biological effects.
  • Clinical Trials : Exploring its potential in clinical settings for pain management or other therapeutic uses.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

[3-(methoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone

InChI

InChI=1S/C12H22N2O2/c1-16-9-10-4-6-14(8-10)12(15)11-3-2-5-13-7-11/h10-11,13H,2-9H2,1H3

InChI Key

YBHGCYHXTMGTFR-UHFFFAOYSA-N

Canonical SMILES

COCC1CCN(C1)C(=O)C2CCCNC2

Origin of Product

United States

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